molecular formula C7H5BrClFS B1382121 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene CAS No. 1628524-92-4

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene

Cat. No.: B1382121
CAS No.: 1628524-92-4
M. Wt: 255.54 g/mol
InChI Key: DSWVPXJQQWTJKV-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene (C₇H₅BrClFS) is a tetrasubstituted benzene derivative with substituents arranged in a non-adjacent pattern. The molecular geometry is governed by the spatial and electronic interactions of its substituents:

  • Substituent Positions : Bromine (C1), methylsulfanyl (C2), fluorine (C3), and chlorine (C4) occupy positions 1, 2, 3, and 4, respectively, forming a 1,2,3,4-tetrasubstituted benzene ring.
  • Bonding Characteristics :
    • C–Br (Bromine) : A single bond with polar covalent character due to electronegativity differences.
    • C–Cl (Chlorine) : Similar to C–Br but with weaker electron-withdrawing effects.
    • C–F (Fluorine) : Highly polarized due to fluorine’s high electronegativity, inducing strong inductive effects.
    • C–S (Methylsulfanyl) : A single bond with resonance stabilization from sulfur’s lone pairs, enabling electron donation into the aromatic ring.
Substituent Bond Type Bond Length (Å) Electronic Effects
Bromine (C1) C–Br ~1.90–1.95 Electron-withdrawing (inductive)
Chlorine (C4) C–Cl ~1.70–1.75 Electron-withdrawing (inductive)
Fluorine (C3) C–F ~1.35–1.40 Strong electron-withdrawing (inductive)
Methylsulfanyl (C2) C–S ~1.75–1.80 Electron-donating (resonance)

Note: Bond lengths are approximate and based on analogous halogenated aromatic compounds.

The methylsulfanyl group’s electron-donating nature counteracts the electron-withdrawing effects of halogens, creating a push-pull electronic environment. Steric interactions between the bulky bromine (C1) and methylsulfanyl (C2) may induce minor distortions in the ring’s planarity.

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFS/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWVPXJQQWTJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242649
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628524-92-4
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628524-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID201242649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Fluorobenzene Derivatives

  • Reagents : Bromine (Br2), iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3) as catalysts.

  • Conditions : Reaction temperatures typically range from 10 °C to room temperature with gradual addition of bromine to fluorobenzene or its derivatives. The reaction time can vary from 4 to 24 hours depending on scale and desired selectivity.

  • Outcome : High para-selectivity for bromination relative to fluorine substituent, yielding 1-bromo-3-fluorobenzene intermediates with over 98% purity and yields up to 70%.

Chlorination

  • Reagents : Chlorine gas or chlorinating agents under electrophilic aromatic substitution conditions.

  • Catalysts : Lewis acids such as FeCl3 or AlCl3 to activate the aromatic ring.

  • Conditions : Typically conducted at moderate temperatures (room temperature to 80 °C) with controlled chlorine addition to avoid polysubstitution.

  • Notes : Chlorination is often performed after fluorination or bromination to avoid overreaction and to maintain regioselectivity.

Introduction of Methylsulfanyl Group

  • Method : Nucleophilic aromatic substitution (SNAr) on a suitable haloaromatic intermediate (e.g., a chloro- or bromo-substituted fluoroarene).

  • Reagents : Methylthiolate anion generated in situ from sodium methylthiolate or by reaction of methyl mercaptan with a base.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (typically 80–120 °C) to facilitate nucleophilic substitution.

  • Outcome : Efficient substitution of the halogen by the methylsulfanyl group with high regioselectivity and yields.

Industrial Scale Considerations

  • Industrial synthesis employs continuous flow reactors and automated systems to optimize reaction times, yields, and purity.

  • The processes are optimized to minimize by-products and maximize throughput, often using in-line purification and monitoring.

  • The multi-step synthesis is carefully sequenced to prevent side reactions and degradation of sensitive functional groups.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Product/Intermediate Yield & Purity
1 Fluorination Selectfluor, N-fluorobenzenesulfonimide Room temp, controlled addition Fluorobenzene derivative High regioselectivity
2 Chlorination Cl2, FeCl3 or AlCl3 20–80 °C, controlled addition Chloro-fluorobenzene Moderate to high yield
3 Bromination Br2, FeBr3 or AlBr3 10–25 °C, slow addition Bromo-chloro-fluorobenzene Up to 70% yield
4 Methylsulfanyl substitution Sodium methylthiolate, DMF/DMSO 80–120 °C 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene High yield, high purity

Research Findings and Optimization Notes

  • Regioselectivity : The presence of fluorine and chlorine affects the electronic density of the benzene ring, directing electrophilic substitution to specific positions and facilitating selective bromination.

  • Reaction Monitoring : Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product purity.

  • Purification : Post-reaction purification involves extraction, washing, drying, and chromatographic techniques to isolate the desired compound with high purity (typically >98%).

  • By-products : Side reactions include polysubstitution and oxidation of the methylsulfanyl group, which are minimized by controlling reaction conditions.

  • Scale-up : Industrial methods focus on continuous processing and minimizing waste, with optimized reagent equivalents and reaction times to maximize yield and reduce costs.

The preparation of this compound is achieved through a carefully orchestrated sequence of halogenation and nucleophilic substitution reactions. Each step is optimized for regioselectivity and yield, employing classical electrophilic aromatic substitution for halogen introduction and nucleophilic aromatic substitution for methylsulfanyl group installation. Industrial production adapts these methods to continuous flow and automated processes to ensure high purity and scalability.

This synthesis strategy is supported by extensive research data and patent literature, confirming the feasibility of producing this compound efficiently and with high selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Biphenyl Derivatives: Formed through coupling reactions.

    Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms and the methylsulfanyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituent positions, molecular weights, and key properties with structurally related analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene (Target) Br (1), Cl (4), F (3), SMe (2) C₇H₄BrClFS 254.5 High polarity, potential agrochemical intermediate
1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene Br (1), F (3), CH₃ (4), SMe (2) C₈H₈BrFS 235.0 Electron-rich due to methyl; used in coordination chemistry
2-Bromo-3-chloro-4-fluoro-1-methylbenzene Br (2), Cl (3), F (4), CH₃ (1) C₇H₅BrClF 223.5 Steric hindrance from methyl; limited cross-coupling reactivity
1-Bromo-2-chloro-4-fluorobenzene Br (1), Cl (2), F (4) C₆H₃BrClF 209.4 Simpler structure; lacks sulfur, reducing solubility
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF₃ (1) C₇H₃BrF₄O 279.0 Strong electron-withdrawing OCF₃; pesticide applications

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is a halogenated aromatic compound that has garnered interest in various biological and chemical studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C7H6BrClFOS
  • Molecular Weight : 255.54 g/mol
  • Chemical Structure : The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methylthio group.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The presence of halogen atoms and the methylthio group significantly influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often possess notable antimicrobial properties. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes.

  • Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to cell lysis.
  • Case Study : A study assessing various halogenated compounds found that similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against both Gram-positive and Gram-negative bacteria, suggesting a comparable efficacy for this compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro assays demonstrated that derivatives of halogenated benzene compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT29.
CompoundCell LineIC50 (µg/mL)
This compoundJurkat< 5
Similar Halogenated CompoundsHT29< 10
  • Mechanism : The cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Emerging data suggest that this compound may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

  • Mechanism : The methylthio group may play a role in modulating inflammatory pathways by inhibiting cytokine production.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of halogenated compounds.

  • Halogen Substitution : The presence of bromine and chlorine is essential for enhancing antimicrobial activity.
  • Methylthio Group : This group contributes to increased lipophilicity, improving membrane permeability and thus enhancing cytotoxic effects.
  • Fluorine Atom : Fluorine substitution may enhance metabolic stability, making the compound more effective in vivo.

Q & A

Q. How to design a multi-step synthesis incorporating this compound as a key intermediate?

  • Methodological Answer : Use sequential cross-coupling (e.g., Buchwald-Hartwig amination after Suzuki coupling) to build complex scaffolds. Protect reactive sites (e.g., F groups) with TMSCl if needed. Optimize step order to minimize steric hindrance (e.g., introduce methylsulfanyl early, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene
Reactant of Route 2
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1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene

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